molecular formula C11H16N4O2S B12263761 N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide

Cat. No.: B12263761
M. Wt: 268.34 g/mol
InChI Key: SWNWSUQDHHNNIA-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid, followed by the formation of the morpholine ring. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide include other thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the cyclopropyl, thiadiazole, and morpholine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide

InChI

InChI=1S/C11H16N4O2S/c1-7-12-11(18-14-7)15-4-5-17-9(6-15)10(16)13-8-2-3-8/h8-9H,2-6H2,1H3,(H,13,16)

InChI Key

SWNWSUQDHHNNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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